1-(2-Aminopropoxy)-2-bromobenzene

Übersicht

Beschreibung

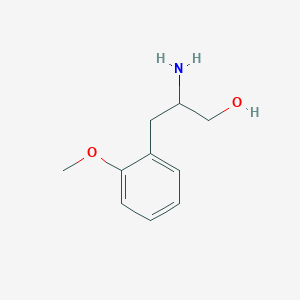

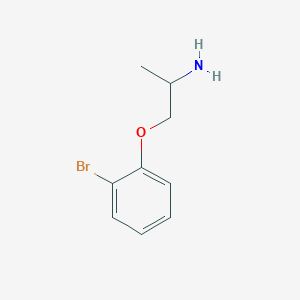

“1-(2-Aminopropoxy)-2-bromobenzene” is a compound that contains an amino group and a bromobenzene group linked by a propoxy chain . It has a molecular weight of 230.1 . The compound is likely to be used in various chemical reactions due to the presence of the amino and bromobenzene groups, which are reactive .

Molecular Structure Analysis

The molecular structure of “this compound” would include an amino group (NH2), a propoxy chain (CH2CH2CH2O), and a bromobenzene group (C6H4Br). The exact 3D structure may need to be determined using computational chemistry or spectroscopic techniques .Chemical Reactions Analysis

Amines, including “this compound”, can act as both acids and bases due to their ampholytic properties . They can undergo reactions characteristic of carboxylic acids and amines . For example, they can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

Amines generally have high melting points, are soluble in water, and are optically active . They can form zwitterions, which are molecules with both positive and negative charges . The exact physical and chemical properties of “this compound” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Synthesis of Medicinal and Pharmaceutical Agents : The compound has been used in the synthesis of medicinal and pharmaceutical agents. For instance, it served as an intermediate in the synthesis of 1-bromo-2,4-dinitrobenzene, which is utilized in creating organic electroluminescent materials and dyes (Xuan et al., 2010).

Ring Expansion and Alkyne Insertion : The compound has been involved in chemical processes like ring expansion and insertion of alkyne molecules into Al-C bonds, as demonstrated in a study where 1-bromo-2,3,4,5-tetraethylalumole was treated with 3-hexyne (Agou et al., 2015).

Modeling Protein Adducts : It has been used to synthesize models for adducts of Bromobenzene 3,4-Oxide to Protein, aiding in understanding the interactions between toxic metabolites and proteins (Bambal & Hanzlik, 1994).

Metabonomic Analysis : In a study on bromobenzene-induced hepatotoxicity, 1-(2-Aminopropoxy)-2-bromobenzene was relevant in understanding the biochemical variations and metabolic pathways affected by toxicity (Waters et al., 2006).

Dehalogenation Studies : It has been studied in the context of dehalogenation, where enzymes capable of dehalogenating halogenated compounds, including bromobenzene, were characterized (Scholtz et al., 1987).

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body . The specific targets would depend on the structural and functional characteristics of the compound.

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, inducing conformational changes, or modulating the activity of the target .

Biochemical Pathways

Similar compounds have been found to influence various metabolic and signaling pathways . The compound could potentially affect these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties, influencing their bioavailability . The compound’s structure and physicochemical properties would likely influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Similar compounds have been found to induce various cellular responses, such as changes in enzyme activity, modulation of signal transduction pathways, and alterations in cellular functions .

Action Environment

The action, efficacy, and stability of 1-(2-Aminopropoxy)-2-bromobenzene could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and specific conditions within the body

Eigenschaften

IUPAC Name |

1-(2-bromophenoxy)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFESASCWEFNLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid](/img/structure/B3073973.png)

![2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3073997.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B3074002.png)

![1-[(3-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3074007.png)

![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074040.png)

![2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074045.png)

![3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine](/img/structure/B3074047.png)